molecular formula C17H18N4O4S B6490837 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea CAS No. 891089-72-8

3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea

Cat. No.: B6490837
CAS No.: 891089-72-8
M. Wt: 374.4 g/mol
InChI Key: TWXCSPXBHRFRAA-UHFFFAOYSA-N
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Description

“3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea” is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a sulfamoylphenyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the sulfamoylphenyl urea moiety: This could be done through urea formation reactions, often involving isocyanates and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or pyrrolidinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: Substitution reactions might occur at the phenyl rings, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

It might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

In industry, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-methylphenyl)urea
  • 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-chlorophenyl)urea

Uniqueness

The presence of the sulfamoyl group in “3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea” might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds without this group.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c18-26(24,25)15-8-6-12(7-9-15)19-17(23)20-13-10-16(22)21(11-13)14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H2,18,24,25)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXCSPXBHRFRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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